molecular formula C30H39N5O7 B12333287 H-Phe-tyr-gly-pro-val-OH

H-Phe-tyr-gly-pro-val-OH

Katalognummer: B12333287
Molekulargewicht: 581.7 g/mol
InChI-Schlüssel: MJAFJCRCGVXXTP-IGRGDXOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Peptide Science and Oligopeptide Significance in Molecular Systems

Peptide science is a dynamic field that investigates the structure, function, and synthesis of peptides—short chains of amino acids linked by peptide bonds. Oligopeptides, which consist of a small number of amino acids (typically between two and twenty), are of particular importance. They can act as hormones, neurotransmitters, and signaling molecules, playing crucial roles in a vast array of physiological processes. mdpi.com Their relatively small size makes them amenable to chemical synthesis and detailed structural analysis, allowing researchers to probe the fundamental principles of molecular recognition and biological activity. researchgate.net

Research Context for Pentapeptides: H-Phe-tyr-gly-pro-val-OH as a Model System for Mechanistic Investigations

Within the broad category of oligopeptides, pentapeptides (containing five amino acids) are frequently employed as model systems to investigate complex biological mechanisms. Their defined structure allows for the systematic study of how amino acid sequence dictates conformation and, consequently, function.

This compound is a prime example of such a pentapeptide. It is the 45-49 amino acid fragment of osteocalcin, a non-collagenous protein found in bone that is also known as Bone Gla Protein (BGP). medchemexpress.comchemicalbook.com Research has identified this specific pentapeptide fragment as possessing significant biological activity, making it a valuable tool for mechanistic investigations into cell signaling and migration. medchemexpress.comsci-hub.ru

Specifically, this compound has been shown to exhibit chemotactic activity. medchemexpress.comchemicalbook.comsci-hub.ru Chemotaxis is the directed movement of cells in response to a chemical stimulus. In the context of bone remodeling, the recruitment of specific cells to the bone surface is a critical process. Studies have demonstrated that the C-terminal region of osteocalcin, which includes the this compound sequence, acts as a chemoattractant for cells such as human peripheral blood monocytes and osteoclast precursors. medchemexpress.comsci-hub.ruresearchgate.net This makes the synthetic pentapeptide an ideal model system for studying the specific molecular interactions that govern this migratory response, without the complexity of the full-length protein. sci-hub.ru

Eigenschaften

Molekularformel

C30H39N5O7

Molekulargewicht

581.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42)/t22-,23-,24-,26-/m0/s1

InChI-Schlüssel

MJAFJCRCGVXXTP-IGRGDXOOSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)N

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Chemical and Physical Properties

The fundamental properties of H-Phe-tyr-gly-pro-val-OH are crucial for its handling in a research setting and for understanding its behavior in biological systems. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C30H39N5O7 nih.gov
Molecular Weight 581.7 g/mol nih.gov
IUPAC Name (2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid nih.gov
Sequence FYGPV abbexa.com
Synonyms Bone Gla Protein (45-49), Osteocalcin (45-49) (human), H-FYGPV-OH nih.gov

Advanced Conformational Analysis of H Phe Tyr Gly Pro Val Oh

Theoretical Frameworks for Peptide Conformational Studies

The conformational space available to a peptide is vast, necessitating the use of theoretical models to guide and interpret experimental findings. These frameworks provide a lens through which we can understand the preferred shapes and dynamic nature of peptides like H-Phe-tyr-gly-pro-val-OH.

To explore the vast conformational landscape more dynamically, molecular dynamics (MD) simulations are widely employed. nih.govacs.orgmdpi.comnih.govnih.gov These computational methods simulate the motions of atoms and molecules over time, providing insights into the stability of different conformations and the transitions between them. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the potential energy surface of the peptide, revealing its most probable and functionally relevant structures. nih.gov For peptides in solution, these simulations explicitly model the surrounding solvent molecules, capturing the crucial influence of the environment on peptide conformation. bonvinlab.org

Furthermore, computational methods for structure prediction offer a way to generate plausible three-dimensional models of peptides. nih.govmit.eduacs.orgvietnamjournal.ru These can range from homology modeling, if a similar peptide's structure is known, to de novo or ab initio methods that predict the structure from the amino acid sequence alone. These predictive tools are increasingly incorporating machine learning and artificial intelligence to improve their accuracy. cecam.org

Theoretical FrameworkDescriptionKey Application for this compound
Ramachandran Plot A 2D plot of the backbone dihedral angles (φ and ψ) that shows the sterically allowed and disallowed regions for amino acid residues. pw.liveproteopedia.orgyoutube.comlibretexts.orgPredicting the likely backbone conformations of each residue, especially the restricted conformation of Proline and the flexible nature of Glycine (B1666218).
Molecular Dynamics (MD) Simulations A computational method that simulates the physical movements of atoms and molecules over time. nih.govacs.orgmdpi.comnih.govnih.govInvestigating the dynamic behavior, conformational flexibility, and solvent effects on the structure of the pentapeptide in a solution.
Structure Prediction Methods Algorithms and software that predict the three-dimensional structure of a peptide from its amino acid sequence. nih.govmit.eduacs.orgvietnamjournal.ruGenerating initial structural models of this compound for further refinement with experimental data.

Spectroscopic Approaches to this compound Conformation

Spectroscopic techniques are indispensable for obtaining experimental data on the conformation of peptides in solution. These methods probe different aspects of the peptide's structure, and when used in combination, they can provide a comprehensive picture of its conformational ensemble.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle and Conformational Substate Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nmims.eduduke.edu It provides a wealth of information about the local environment of each atom in the peptide.

One of the key parameters obtained from NMR is the three-bond scalar coupling constant (³J) , which is related to the dihedral angle between the coupled nuclei through the Karplus equation . nmims.edu For peptides, the ³J(HN,Hα) coupling constant provides information about the backbone dihedral angle φ. nmims.eduduke.edu By measuring these coupling constants for each residue, it is possible to restrain the possible conformations of the peptide backbone.

The Nuclear Overhauser Effect (NOE) is another crucial NMR parameter that arises from the through-space interaction between protons that are close to each other (typically less than 5 Å). nmims.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. By identifying and quantifying NOEs between different protons in the peptide, a set of distance restraints can be generated. These restraints are then used in conjunction with computational methods to calculate a family of structures that are consistent with the experimental data.

For this compound, specific NOEs would be expected between adjacent residues, as well as potential long-range NOEs that would indicate the presence of turns or folded structures. The unique chemical shifts of the proline and glycine residues would also provide valuable conformational information. Solid-state NMR (ssNMR) can also be a valuable tool, particularly for studying aggregated or immobilized peptides, and it offers methods for the direct measurement of angular constraints. frontiersin.orgnih.gov

NMR ParameterInformation ObtainedRelevance to this compound
Chemical Shifts Local electronic environment of each nucleus.Unique shifts for Pro and Gly can indicate specific conformations.
³J Coupling Constants Dihedral angles (e.g., φ) via the Karplus equation. nmims.eduConstrains the backbone conformation of each residue.
Nuclear Overhauser Effect (NOE) Inter-proton distances (up to ~5 Å). nmims.eduProvides distance restraints to define the overall three-dimensional structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities of this compound

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. americanpeptidesociety.orgnih.govcreative-proteomics.comspringernature.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govspringernature.com Different types of secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-ultraviolet (UV) region (typically 190-250 nm). americanpeptidesociety.orgcreative-proteomics.com

α-helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils generally have a strong negative band below 200 nm and a weak positive or near-zero ellipticity around 220 nm. americanpeptidesociety.org

For a small and flexible peptide like this compound, the CD spectrum is likely to be an average of multiple co-existing conformations. acs.org The spectrum might not show the classic features of a pure α-helix or β-sheet, but rather indicate a propensity towards a particular type of structure or a predominantly disordered state. nih.govaip.org The presence of the proline residue might induce a turn-like structure, which would also have a distinct CD signature. The interpretation of CD spectra for short, flexible peptides can be enhanced by comparing experimental data with spectra computed from conformational ensembles generated by molecular dynamics simulations. acs.org The solvent environment can also significantly influence the CD spectrum of oligopeptides. cdnsciencepub.comrsc.org

Vibrational Spectroscopy (e.g., FTIR, Raman) for Amide Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the peptide backbone and side chains. nih.gov The amide I and amide II bands are particularly useful for probing peptide secondary structure. researchgate.netnih.gov

The Amide I band (around 1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration of the peptide bond. nih.govresearchgate.netaip.orgacs.org Its frequency is sensitive to the hydrogen-bonding environment and the local conformation.

α-helical structures typically show an amide I band around 1650-1660 cm⁻¹. researchgate.netnih.gov

β-sheet structures have a major component around 1620-1640 cm⁻¹ and often a weaker, higher frequency component. researchgate.netnih.gov

Random coils and turns absorb in the range of 1640-1650 cm⁻¹. researchgate.net

The Amide II band (around 1480-1575 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net It is also sensitive to conformation but is often more complex to interpret than the amide I band.

For this compound, the analysis of the amide I band shape and position in FTIR or Raman spectra could reveal the predominant secondary structural elements present in the conformational ensemble. Isotope labeling, for instance by replacing a specific ¹²C=¹⁶O with ¹³C=¹⁸O, can help to isolate the signal from a particular peptide bond and provide residue-specific conformational information. nih.gov

Spectroscopic TechniqueProbed Structural FeatureExpected Information for this compound
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil). americanpeptidesociety.orgnih.govcreative-proteomics.comspringernature.comOverall secondary structure propensity; potential for turn structures induced by proline.
Vibrational Spectroscopy (FTIR, Raman) Vibrational modes of the peptide backbone, particularly the amide I band. nih.govresearchgate.netInformation on hydrogen bonding and the distribution of secondary structural elements.

X-ray Crystallography and Cryo-Electron Microscopy for this compound Structural Elucidation

While NMR and other spectroscopic methods excel at studying peptides in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of molecules in the solid state or in a vitrified solution, respectively.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govnih.gov However, it requires the molecule to be crystallized, which can be a significant challenge for small, flexible peptides. creative-biostructure.com If suitable crystals of this compound could be grown, X-ray diffraction analysis would yield a detailed picture of the peptide's conformation in the crystalline state. escholarship.orgiucr.org This structure would provide precise bond lengths, bond angles, and dihedral angles. It is important to note that the conformation in the crystal may be influenced by packing forces and may not be fully representative of the ensemble of conformations in solution.

Cryo-electron microscopy (cryo-EM) is a rapidly evolving technique for determining the structure of biological macromolecules. pnas.orgformulationbio.comamericanpeptidesociety.org In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, and the molecules are then imaged using an electron microscope. formulationbio.comamericanpeptidesociety.org While cryo-EM has traditionally been used for large protein complexes, recent advances have made it possible to study smaller proteins. pnas.orgcreative-biostructure.com However, determining the structure of a very small peptide like this compound by single-particle cryo-EM would still be extremely challenging due to its low molecular weight and likely conformational heterogeneity. creative-biostructure.comnih.gov

Conformational Dynamics and Flexibility of this compound in Solution

Peptides in solution are not static entities but rather exist as a dynamic equilibrium of multiple conformations. nih.gov Understanding the flexibility and the transitions between different conformational states is crucial for a complete picture of the peptide's behavior. pnas.orgacs.org

Molecular dynamics simulations are a primary tool for investigating the conformational dynamics of peptides. mdpi.combonvinlab.orgacs.org By running simulations for extended periods (nanoseconds to microseconds), it is possible to observe the fluctuations in the peptide's structure and identify the major conformational states that are sampled. bonvinlab.orgacs.org Analysis of the simulation trajectory can reveal the timescales of different motions, from fast local vibrations to slower, larger-scale conformational changes. aip.orgpnas.org

Experimental techniques can also provide insights into peptide dynamics. NMR relaxation measurements can probe motions on a wide range of timescales. For instance, T1 and T2 relaxation times and the heteronuclear NOE can provide information about the flexibility of the peptide backbone and side chains. Temperature-dependent CD or NMR studies can also reveal shifts in the conformational equilibrium.

For this compound, the presence of the flexible glycine residue and the rigid proline residue likely leads to complex dynamics. The peptide may exhibit regions of localized flexibility interspersed with more rigid segments. Understanding these dynamics is key to correlating the peptide's structure with its function.

Computational Investigations of H Phe Tyr Gly Pro Val Oh

Quantum Chemistry Calculations for Electronic Structure and Interactions of H-Phe-tyr-gly-pro-val-OH

Quantum chemistry calculations are fundamental in understanding the electronic properties and interaction energies of peptides like this compound. These methods provide a detailed picture of the electron distribution and the forces governing molecular structure and interactions.

Hartree-Fock and Post-Hartree-Fock Methods for Peptide Systems

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding the electronic structure of peptide systems but neglects the detailed correlation of electron movements. wikipedia.orgststephens.net.in For more accurate results, post-Hartree-Fock methods are employed. These methods, such as Møller–Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation effects. wikipedia.orgststephens.net.in

The application of these methods to peptide systems allows for the precise calculation of molecular geometries, interaction energies, and electronic properties. For instance, studies on protein-ligand affinities have demonstrated that employing post-Hartree-Fock methods can achieve high accuracy, with errors of less than 1 kcal/mol. chemrxiv.orgacs.org However, the computational cost of these methods increases significantly with the size of the system, making them challenging for large peptides. chemrxiv.orgacs.org Fragmentation-based approaches, where the peptide is divided into smaller, computationally manageable fragments, have been developed to address this limitation. arxiv.org

Density Functional Theory (DFT) Applications for this compound Conformers and Interactions

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. mdpi.com Various exchange-correlation functionals are available within DFT, and their performance can be assessed by comparing results with high-level benchmark data. nih.gov

DFT has been successfully applied to investigate the conformational preferences and interactions of peptides. For example, DFT calculations have been used to study the geometries and binding energies of hydrogen-bond-driven peptide nanotubes and to understand the interactions between peptides and alloy surfaces. mdpi.comrsc.org Studies on phenylalanine and tyrosine, the first two residues in this compound, have utilized DFT to accurately compute their conformational and spectroscopic properties. nih.gov Furthermore, DFT-aided analysis has been instrumental in interpreting the vibrational spectra of cyclic dipeptides. nih.gov The inclusion of dispersion corrections in DFT calculations is crucial for accurately describing the non-covalent interactions that are prevalent in peptide systems. nih.govrsc.org

Table 1: Comparison of Computational Methods for Peptide Systems
MethodKey FeaturesStrengthsLimitations
Hartree-Fock (HF)Approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgProvides a good starting point for electronic structure calculations.Neglects electron correlation, leading to less accurate energies. wikipedia.orgststephens.net.in
Post-Hartree-Fock (e.g., MP2, CC)Systematically includes electron correlation effects. wikipedia.orgHigh accuracy for molecular geometries and interaction energies. chemrxiv.orgacs.orgHigh computational cost, especially for large systems. chemrxiv.orgacs.org
Density Functional Theory (DFT)Calculates electronic energy based on electron density. mdpi.comGood balance of accuracy and computational efficiency. nih.govAccuracy depends on the choice of the exchange-correlation functional. nih.gov

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecules, including peptides like this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational changes, folding pathways, and interactions with the surrounding environment. nih.gov

Force Field Selection and Validation for this compound Systems

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the potential energy of the system. Force fields are sets of parameters that define the interactions between atoms, including bond lengths, angles, dihedrals, and non-bonded interactions. Several force fields, such as AMBER and CHARMM, have been developed and are widely used for peptide and protein simulations.

The selection of an appropriate force field is a critical step in setting up an MD simulation. Validation of the chosen force field is often performed by comparing simulation results with experimental data or with higher-level quantum mechanical calculations. For instance, different force fields can yield varying predictions for the secondary structure of peptides, with some systematically favoring certain conformations like α-helices. chemrxiv.org

Enhanced Sampling Techniques for Conformational Space Exploration (e.g., Replica Exchange MD, Umbrella Sampling)

A major challenge in MD simulations is the vast conformational space that a peptide can explore. Standard MD simulations can often get trapped in local energy minima, failing to sample all relevant conformations. nih.govspringernature.com To overcome this limitation, enhanced sampling techniques have been developed.

Replica Exchange Molecular Dynamics (REMD) is a widely used method where multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.govspringernature.com Periodically, the coordinates of replicas at neighboring temperatures are exchanged, allowing the system to overcome energy barriers more easily and explore a wider range of conformations. nih.govresearchgate.net This technique has been shown to be significantly more efficient at sampling the conformational space of peptides compared to conventional MD simulations. nih.govresearchgate.netcore.ac.uk

Umbrella Sampling is another powerful technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between two residues. aip.orgacs.orgnih.gov In this method, a biasing potential is applied to restrain the system in different regions along the reaction coordinate, allowing for adequate sampling of high-energy states. aip.orgacs.org Umbrella sampling has been successfully applied to study peptide-surface interactions and the binding of peptides to other molecules. nih.govacs.orgchemrxiv.org

Table 2: Enhanced Sampling Techniques in MD Simulations
TechniquePrincipleApplication
Replica Exchange MD (REMD)Multiple simulations at different temperatures with periodic coordinate exchanges. nih.govspringernature.comOvercoming energy barriers and enhancing conformational sampling of peptides. nih.govresearchgate.netcore.ac.uk
Umbrella SamplingApplying a biasing potential along a reaction coordinate to sample high-energy states. aip.orgacs.orgCalculating the potential of mean force for peptide interactions and binding events. nih.govacs.orgchemrxiv.org

Solvent Effects and Explicit/Implicit Solvation Models in this compound Simulations

The solvent environment plays a crucial role in determining the structure and dynamics of peptides. aps.orgnih.gov In MD simulations, the solvent can be represented using either explicit or implicit models.

Explicit solvent models treat each solvent molecule (e.g., water) as an individual particle. This provides a detailed and accurate representation of solvent-solute interactions but is computationally expensive due to the large number of solvent molecules. chemrxiv.orgnih.gov

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.org This approach significantly reduces the computational cost by eliminating the need to simulate individual solvent molecules. chemrxiv.orgwikipedia.org However, implicit models are an approximation and may not always accurately reproduce the behavior of explicit solvent, particularly in cases where specific hydrogen bonding interactions with the solvent are important. nih.govplos.org Studies have shown that different implicit solvent models can lead to different predictions of peptide secondary structure. chemrxiv.org The choice between explicit and implicit solvation models depends on the specific research question and the available computational resources. nih.gov

Monte Carlo (MC) Simulations for this compound Conformational Sampling

Monte Carlo (MC) simulations are a powerful computational method for exploring the vast conformational space of peptides. This technique relies on random sampling to generate a multitude of possible three-dimensional structures of a molecule and then evaluates their energetic favorability. For a flexible peptide like this compound, which contains a conformationally restrictive proline residue, MC simulations can provide crucial insights into its preferred shapes and dynamic behavior. nih.govnih.gov

A hypothetical MC simulation for this compound could yield data on the distribution of its conformational states, as illustrated in the table below. Such a simulation would involve defining the peptide's force field, which describes the potential energy of the system, and then iteratively generating new conformations by making random changes to the atomic coordinates. Each new conformation is then accepted or rejected based on a probability criterion, typically the Metropolis criterion, which favors lower-energy states while still allowing for the exploration of higher-energy conformations.

Table 1: Hypothetical Monte Carlo Simulation Results for this compound Conformational States

Conformational State Dihedral Angle Range (Φ, Ψ) Population (%) Average Energy (kcal/mol)
Extended Φ: -150° to -120°, Ψ: 150° to 180° 45 -25.3
β-turn (Pro-Gly) Φ(i+1): -60°, Ψ(i+1): -30° 30 -28.1
Helical Φ: -70° to -50°, Ψ: -50° to -30° 15 -22.5
Random Coil Various 10 -19.8

This table is for illustrative purposes and does not represent actual experimental data.

Computational Peptide Design and De Novo Prediction of this compound Analogues

Computational peptide design aims to create new peptide sequences with desired properties, such as enhanced stability or binding affinity. De novo prediction, on the other hand, focuses on predicting the three-dimensional structure of a peptide from its amino acid sequence alone. nih.gov For this compound, these computational approaches could be used to design analogues with improved biological activity or to better understand its structure-function relationship.

The process of designing analogues could involve systematically replacing each amino acid with others and then using computational tools to predict the effect of these mutations on the peptide's structure and its interaction with a target receptor. For instance, replacing the phenylalanine or tyrosine residues could modulate the peptide's aromatic and hydrophobic interactions, while modifications to the proline-glycine segment could alter its turn-forming propensity.

To simplify the complexity of peptide structures, researchers have developed the concept of a "structural alphabet." nih.govuniv-paris-diderot.frnih.govoup.com This involves classifying short peptide fragments into a limited number of recurring local structures, or "letters." nih.govuniv-paris-diderot.fr This approach allows for a more abstract and computationally efficient representation of the protein backbone, facilitating the analysis and prediction of peptide conformations. nih.govuniv-paris-diderot.fr

Coarse-grained modeling is another simplification technique where groups of atoms are represented as single "beads." This reduces the number of particles in the simulation, allowing for the exploration of longer timescales and larger systems. For a pentapeptide like this compound, a coarse-grained model might represent each amino acid residue as a single bead, significantly speeding up conformational sampling simulations.

Table 2: Example of a Structural Alphabet for Pentapeptide Fragments

Structural Letter Description Typical Secondary Structure
A Alpha-helical Helix
B Extended Strand
T Tight turn Turn
C Coil Random
P Proline-induced kink Turn/Kink

This table provides a simplified, illustrative example of a structural alphabet.

One such approach, termed StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), combines molecular dynamics simulations with machine learning to predict the structural ensembles of peptides with high accuracy and speed. nih.govnih.gov Such a model could be trained on a dataset of similar proline-containing pentapeptides to predict the conformational landscape of this compound and its analogues. researchgate.netnih.govnih.gov This would provide valuable insights for rational peptide design.

Table 3: Hypothetical Machine Learning Model Performance for Predicting Peptide Binding Affinity

Feature Set Algorithm Cross-Validation Accuracy Predicted Affinity for this compound (pKi)
Sequence only Support Vector Machine 0.85 7.2
Sequence + Physicochemical Properties Random Forest 0.91 7.5
Structural Ensemble Data Deep Neural Network 0.95 7.8

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Molecular Mechanisms Involving H Phe Tyr Gly Pro Val Oh

Principles of Peptide-Target Interactions

The interaction between a peptide and its biological target, such as a receptor or an enzyme, is a highly specific process governed by a collection of non-covalent forces. mdpi.comresearchgate.net These interactions are the foundation of molecular recognition and are crucial for initiating a biological response. mdpi.com The primary forces at play include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In peptide-protein interactions, hydrogen bonds can form between the peptide backbone, amino acid side chains, and the target protein. news-medical.nettripod.com

Electrostatic Interactions: Also known as ionic bonds or salt bridges, these are attractions between oppositely charged functional groups on amino acid side chains, such as the carboxylate group of Aspartic or Glutamic acid and the amino group of Lysine or Arginine. news-medical.net

Hydrophobic Interactions: Nonpolar amino acid side chains tend to avoid water and cluster together. This effect is a major driving force in protein folding and the binding of peptides with hydrophobic residues to corresponding hydrophobic pockets on a target protein. news-medical.net

The specificity of these interactions ensures that a peptide binds to its intended target and not to other molecules, while the affinity describes the strength of this binding. mdpi.comacs.org High affinity and specificity are often achieved through a precise complementarity of shape and chemical properties between the peptide and the binding site of its target. nih.gov

Two primary models describe this complementarity:

Lock and Key Model: Proposed by Emil Fischer, this model suggests that the peptide (the key) has a rigid structure that fits perfectly into the rigid binding site of the target protein (the lock). study.comfiu.edulibretexts.org

Induced Fit Model: A refinement by Daniel Koshland, this model proposes that the binding site of the target protein is flexible. The initial interaction with the peptide induces a conformational change in the protein, resulting in a more precise and stronger fit. study.comfiu.eduaatbio.com This model is now more widely accepted as it better explains the ability of some proteins to bind to multiple, similarly shaped substrates. study.comaatbio.com

Interaction ForceDescriptionRelevant Amino Acids in H-Phe-tyr-gly-pro-val-OH
Hydrogen BondsAttraction between a hydrogen atom and an electronegative atom (O, N).Peptide backbone amides and carbonyls; Tyrosine (-OH group).
Hydrophobic InteractionsTendency of nonpolar groups to associate in aqueous environments.Phenylalanine (phenyl ring), Proline (pyrrolidine ring), Valine (isopropyl group).
Van der Waals ForcesWeak, short-range attractions between all atoms.All amino acids in the peptide.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenylalanine and Tyrosine.

Mechanistic Studies of this compound (Hypothetical Pathways)

As there is limited direct research on the specific peptide this compound, its potential molecular mechanisms can be hypothesized based on its structure and the known functions of similar peptides.

The structure of this compound, particularly the presence of aromatic residues Phenylalanine and Tyrosine at the N-terminus, suggests a potential for interaction with receptors that recognize aromatic motifs. A plausible target class is the G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

For a hypothetical interaction with a GPCR, the binding could be envisioned as follows:

Initial Recognition: The aromatic side chains of Phenylalanine and Tyrosine could serve as primary recognition elements, inserting into a hydrophobic, aromatic-binding pocket on the receptor. This interaction would be stabilized by hydrophobic forces and potentially π-π stacking between the peptide's rings and aromatic residues in the receptor.

Stabilization: Subsequent interactions would stabilize the complex. The Valine and Proline residues could further contribute to hydrophobic binding. The Tyrosine hydroxyl group and the peptide backbone could form specific hydrogen bonds with polar residues within the receptor's binding site.

Activation: This binding event would induce a conformational change in the receptor, initiating the downstream signaling cascade.

Alternatively, the peptide could act as an inhibitor or a substrate for an enzyme. For instance, it could fit into the active site of a protease, blocking its function. The specificity of such an interaction would be determined by how well the peptide's side chains fit into the enzyme's specificity pockets (S-pockets).

The binding of this compound to a target protein is unlikely to be a static event. The induced fit model suggests that the interaction is dynamic, involving conformational changes in both the peptide and the protein. libretexts.org

The Proline residue in the sequence is conformationally restricted and often induces a "kink" or turn in the peptide backbone. This structural feature can be critical for orienting the other amino acid side chains (Phe, Tyr, Val) for optimal interaction with the target protein. Upon binding, the flexibility of the Glycine (B1666218) residue might allow the peptide to adopt a conformation that maximizes contact with the binding surface.

This binding could lead to allosteric effects , where the binding of the peptide at one site on the protein influences the protein's activity at a different site. For example, binding to a regulatory domain of an enzyme could induce a conformational change that is transmitted to the active site, either enhancing or inhibiting its catalytic activity. Such allosteric regulation is a key mechanism in cellular signaling. frontiersin.org

Like all peptides in the body, this compound would be subject to degradation by proteases. The amino acid sequence determines its susceptibility to various enzymes.

Chymotrypsin: This digestive enzyme typically cleaves peptide bonds on the C-terminal side of large hydrophobic residues, particularly aromatic ones like Phenylalanine and Tyrosine. Therefore, chymotrypsin could potentially cleave the peptide after Phe (at the Phe-Tyr bond) or after Tyr (at the Tyr-Gly bond).

Pepsin: Another digestive enzyme, pepsin, has broad specificity but preferentially cleaves after aromatic and hydrophobic amino acids. It could also target the bonds following Phenylalanine and Tyrosine.

Dipeptidyl Peptidase-4 (DPP-4): This enzyme is known to cleave dipeptides from the N-terminus of peptides, especially when Proline is in the second position. The sequence of this compound does not have Proline at position two, but other peptidases could still act on its N- or C-termini.

Proline's Influence: The presence of Proline can confer resistance to some proteases. The Tyr-Gly-Pro sequence might be less readily cleaved by certain enzymes due to the rigid structure of the Proline residue, potentially increasing the peptide's half-life.

ProteaseSpecificityPotential Cleavage Site in this compound
ChymotrypsinC-terminal to aromatic amino acids (Phe, Tyr, Trp).After Phenylalanine (Phe-|-Tyr) and Tyrosine (Tyr-|-Gly).
PepsinBroad, but prefers C-terminal to hydrophobic/aromatic amino acids.After Phenylalanine (Phe-|-Tyr) and Tyrosine (Tyr-|-Gly).
AminopeptidasesCleave single amino acids from the N-terminus.Removes N-terminal Phenylalanine.
CarboxypeptidasesCleave single amino acids from the C-terminus.Removes C-terminal Valine.

Should this compound bind to and activate a GPCR, it would trigger a cascade of intracellular events. A hypothetical pathway could involve:

G-Protein Activation: Upon peptide binding, the GPCR changes conformation, allowing it to bind and activate an intracellular G-protein by catalyzing the exchange of GDP for GTP on the Gα subunit.

Effector Modulation: The activated Gα subunit or the Gβγ complex dissociates and interacts with a downstream effector enzyme, such as adenylyl cyclase or phospholipase C.

Second Messenger Production:

If adenylyl cyclase is activated, it will convert ATP to cyclic AMP (cAMP).

If phospholipase C is activated, it will cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Effects: These second messengers then activate protein kinases (e.g., Protein Kinase A by cAMP; Protein Kinase C by DAG and Ca2+ released by IP3), which phosphorylate target proteins, altering their activity and leading to a cellular response.

Through such a mechanism, the peptide could potentially influence a wide range of cellular processes, including gene expression, metabolism, and cell growth, all stemming from the initial binding event at the cell surface.

Investigation of Post-Translational Modifications on this compound Mechanistic Activity

Post-translational modifications (PTMs) are chemical alterations to amino acids after the peptide has been synthesized. These modifications can dramatically alter a peptide's structure, stability, and biological activity. For this compound, several PTMs are hypothetically possible:

Phosphorylation: The hydroxyl group of the Tyrosine residue is a common site for phosphorylation by tyrosine kinases. The addition of a bulky, negatively charged phosphate group could drastically change the peptide's binding properties. It might enhance binding to targets with a positively charged pocket (like SH2 domains) or prevent binding to its original target.

Sulfation: Tyrosine can also undergo sulfation, adding a sulfate group to the hydroxyl moiety. Like phosphorylation, this adds a negative charge and can be a critical modification for certain peptide-receptor interactions.

N-terminal Acetylation: The free amino group at the N-terminus (on Phenylalanine) can be acetylated. This modification neutralizes the positive charge and can increase the peptide's hydrophobicity and stability by making it more resistant to degradation by aminopeptidases.

C-terminal Amidation: The C-terminal carboxyl group (on Valine) can be converted to an amide (-CONH2). This removes the negative charge and can make the peptide more resistant to carboxypeptidases, thereby extending its biological half-life.

Each of these modifications would create a new molecular entity with potentially different binding affinities, specificities, and signaling outcomes compared to the unmodified peptide.

Structure Activity Relationship Sar Studies of H Phe Tyr Gly Pro Val Oh Analogues

Rational Design of H-Phe-tyr-gly-pro-val-OH Derivatives for Mechanistic Probing

The rational design of derivatives of this compound aims to elucidate the mechanisms of its interaction with opioid receptors. This involves creating analogues with specific modifications to test hypotheses about the peptide's pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. Key strategies in the rational design of opioid peptide analogues include modifications to enhance metabolic stability, improve receptor selectivity, and alter bioavailability. mdpi.com

For casomorphin-related peptides, the N-terminal tyrosine residue is generally considered crucial for opioid activity, with its protonated amino group and phenolic side chain being key pharmacophoric elements. acs.orgscispace.com The aromatic rings of Phenylalanine and Tyrosine also play a significant role in receptor binding. nih.gov Computational methods, such as AM1 calculations and molecular dynamics simulations, are often employed to predict the effects of structural modifications on the peptide's conformation and its interaction with receptors. acs.orgnih.gov These studies can reveal important parameters like the preferred distance between aromatic rings for optimal receptor affinity. nih.gov

For instance, in a related peptide, αS1-casomorphin, the distance between the two aromatic rings was found to be a critical factor for its activity. nih.gov Derivatives of this compound could be designed to systematically vary this distance to probe the optimal geometry for receptor interaction. Furthermore, C-terminal amidation is a common modification known to increase the affinity of casomorphin analogues for μ-opioid receptors. nih.govthebiogrid.org

Modification Strategy Rationale for Mechanistic Probing Potential Impact on this compound
N-terminal modificationInvestigate the role of the free amino group in receptor binding.Altered charge and interaction with the anionic site of the receptor. scispace.com
C-terminal amidationEnhance stability against carboxypeptidases and mimic endogenous peptides.Increased affinity for μ-opioid receptors. nih.govthebiogrid.org
Alanine scanningSystematically replace each amino acid with alanine to identify key residues for activity.Identification of residues critical for receptor binding and signal transduction.
Introduction of unnatural amino acidsProbe the effects of altered side-chain size, hydrophobicity, and charge.Enhanced receptor selectivity and metabolic stability. mdpi.com
Isosteric replacementsReplace peptide bonds with non-hydrolyzable mimics.Increased resistance to enzymatic degradation. mdpi.com

Mutational Analysis and Amino Acid Scan of this compound Residues

Mutational analysis, or amino acid scanning, involves systematically replacing each amino acid residue of this compound with another, typically alanine, to determine the contribution of each residue's side chain to the peptide's biological activity. This approach helps to identify "hot spots" in the peptide sequence that are critical for its function.

For casomorphin analogues, studies have shown that modifications at various positions can significantly impact receptor affinity and selectivity. nih.govthebiogrid.org For example, in β-casomorphin-5 (H-Tyr-Pro-Phe-Pro-Gly-OH), substitutions in positions 2, 3, and 4 can lead to an increase in affinity for μ1-, μ2-, or δ-opioid receptors. nih.govthebiogrid.org This suggests that the central part of the peptide sequence is important for determining receptor subtype selectivity. nih.govthebiogrid.org

An amino acid scan of this compound would likely reveal the following:

Phe1: The N-terminal phenylalanine is atypical for classical opioid peptides which usually start with Tyrosine. Its replacement would clarify its role in receptor recognition and whether it can functionally substitute for Tyrosine.

Tyr2: The tyrosine residue is expected to be crucial for opioid activity. Its replacement with alanine would likely lead to a significant loss of activity.

Gly3: The glycine (B1666218) residue provides conformational flexibility. Replacing it with a more constrained amino acid could alter the peptide's backbone conformation and, consequently, its activity.

Pro4: Proline residues are known to induce turns in peptide structures, which can be important for adopting the correct conformation for receptor binding. researchgate.net Its replacement could disrupt this conformation.

Original Residue Substitution Predicted Impact on Activity Rationale
Phe1AlaLikely decreaseThe aromatic ring may be important for receptor interaction.
Tyr2AlaSignificant decreaseThe phenolic hydroxyl group and aromatic ring are key for opioid activity.
Gly3Ala/ProAltered activity/selectivityGlycine provides flexibility; its replacement would constrain the backbone.
Pro4AlaLikely decreaseProline induces a specific backbone conformation that may be essential for binding. researchgate.net
Val5Ala/LeuAltered activityChanges in hydrophobicity at the C-terminus can affect receptor binding.

Stereochemical Modifications and Their Impact on Molecular Interactions of this compound

The stereochemistry of amino acids (L- or D-configuration) plays a critical role in the three-dimensional structure of peptides and their molecular interactions with receptors. Introducing D-amino acids into a peptide sequence can have profound effects on its conformation, stability, and biological activity. nih.gov

In the context of casomorphin analogues, the substitution of L-amino acids with their D-enantiomers has been shown to enhance receptor affinity and selectivity. For instance, the substitution of L-Proline at position 4 of β-casomorphin-5 with D-Proline results in a derivative with very high μ-binding affinity and selectivity. nih.gov Similarly, the introduction of D-Phenylalanine at position 3 also enhances binding to μ-receptors and analgesic potency. nih.gov

These findings suggest that specific stereochemical modifications can induce a more favorable conformation for interaction with the μ-opioid receptor. The D-amino acid may act as a stereochemical spacer, orienting other key residues into the optimal position for receptor engagement. nih.gov

For this compound, a systematic stereochemical scan could be performed:

Position Modification Potential Effect Rationale
1L-Phe to D-PheAltered N-terminal conformation and receptor interaction.May disrupt the canonical opioid pharmacophore.
2L-Tyr to D-TyrLikely reduced activity.The specific orientation of the Tyr side chain is often crucial.
3L-Gly to D-AlaIncreased conformational constraint.D-Ala can stabilize specific turn structures. mdpi.com
4L-Pro to D-ProPotentially increased μ-receptor affinity and selectivity.Based on findings with related casomorphins. nih.gov
5L-Val to D-ValAltered C-terminal conformation and stability.May enhance resistance to enzymatic degradation.

Cyclization and Backbone Modifications for Conformational Restriction in this compound Derivatives

Linear peptides like this compound are often conformationally flexible, which can lead to a lack of receptor selectivity and susceptibility to enzymatic degradation. researchgate.net Cyclization is a powerful strategy to introduce conformational constraints, leading to more rigid structures that can exhibit enhanced receptor selectivity and stability. mdpi.comnih.govresearchgate.net

Several methods of cyclization can be applied to peptides, including head-to-tail cyclization, side-chain to side-chain cyclization, and backbone cyclization. nih.govresearchgate.net For casomorphin analogues, cyclization has been successfully employed to create potent and selective ligands. For example, cyclic analogues of β-casomorphin-5 have been synthesized by substituting the Proline at position 2 with a diamino acid and then cyclizing its side-chain amino group to the C-terminal carboxyl group. nih.gov These cyclic analogues, particularly those with a D-amino acid at position 2, showed high affinity for opioid receptors with a preference for μ-receptors. nih.gov

Conformational analysis of such cyclic analogues using techniques like NMR spectroscopy and theoretical calculations can help to define the bioactive conformation. scispace.comnih.gov These studies have suggested that in the receptor-bound state, the aromatic rings of Tyrosine and Phenylalanine adopt a specific spatial orientation relative to each other. scispace.com

For this compound, various cyclization strategies could be explored:

Cyclization Strategy Description Potential Outcome for this compound Derivatives
Head-to-tailThe N-terminal amine is linked to the C-terminal carboxyl group.Creates a fully cyclic peptide, significantly restricting overall conformation.
Side-chain to C-terminusAn amino acid with a reactive side chain (e.g., Lys, Orn) is introduced, and its side chain is linked to the C-terminus.Produces a semi-rigid structure, similar to successful casomorphin analogues. nih.gov
Backbone cyclizationA linker is introduced between two points on the peptide backbone. nih.govresearchgate.netOffers novel ways to constrain the peptide conformation, potentially leading to unique activity profiles. nih.govresearchgate.net

By systematically applying these SAR strategies, it is possible to develop a comprehensive understanding of the structural requirements for the activity of this compound and to design novel analogues with tailored pharmacological profiles.

Future Directions and Advanced Research Avenues for H Phe Tyr Gly Pro Val Oh

Integration of Experimental and Computational Methodologies for Comprehensive H-Phe-tyr-gly-pro-val-OH Analysis

A synergistic approach combining computational modeling with experimental validation will be crucial to fully elucidate the structure-function relationship of this compound.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of this compound in various environments, such as in aqueous solution or near a cell membrane. nih.gov These simulations can predict the peptide's flexibility, hydrogen bonding patterns, and potential binding poses with target receptors. For instance, simulations could explore the conformational behavior of cyclo(Gly-Pro-D-Phe-Gly-Val), a cyclic pentapeptide with a similar composition, to understand the constraints imposed by cyclization versus the linear structure of this compound. nih.gov

Quantum Chemical Analysis: Quantum chemical methods can be employed to study the electronic structure and reactivity of the peptide. nih.govnih.govjomardpublishing.com These calculations can help in understanding the peptide's electrostatic potential, which is crucial for its interaction with biological targets, and can aid in the design of peptidomimetics with enhanced properties. nih.govmdpi.com

Docking Studies: Computational docking can be used to predict the binding modes of this compound with potential protein targets. Given that osteocalcin interacts with receptors like GPRC6A, docking studies could explore the binding affinity of this C-terminal fragment to the receptor's binding pocket. nih.gov

Experimental Validation:

The predictions from these computational models must be validated through experimental techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can be used to determine the peptide's solution structure and secondary structural elements, providing a basis for comparison with MD simulation results.

Below is a table summarizing potential computational and experimental approaches for the analysis of this compound.

Methodology Application to this compound Potential Insights
Computational
Molecular Dynamics (MD) SimulationsSimulating the peptide's behavior in different environments.Conformational flexibility, solvent interactions, and potential binding modes.
Quantum Chemical AnalysisCalculating electronic properties and reactivity.Electrostatic potential, charge distribution, and sites for potential modification.
Docking StudiesPredicting binding to potential receptors (e.g., GPRC6A).Putative binding poses and estimation of binding affinity.
Experimental
Nuclear Magnetic Resonance (NMR)Determining the 3D structure in solution.Validation of computationally predicted structures and dynamics.
Circular Dichroism (CD)Assessing secondary structure content.Information on the peptide's folding characteristics.

Development of Novel Analytical Methodologies for Peptide Research Applicable to this compound

The development of sensitive and specific analytical methods is paramount for the accurate quantification and characterization of this compound in biological matrices.

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry coupled with techniques like liquid chromatography (LC-MS/MS) is a powerful tool for peptide analysis. nih.gov Future research should focus on developing targeted MS-based assays for the specific detection and quantification of the this compound fragment. Fragmentation analysis of the peptide can provide definitive sequence confirmation and aid in its identification in complex biological samples. aist.go.jpnih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions. nih.govnih.govox.ac.ukarxiv.orgnicoyalife.com It can be used to study the binding kinetics of this compound to its putative receptors, providing valuable data on association and dissociation rates. nih.govarxiv.orgnicoyalife.com

Immunoassays: The development of specific antibodies against the this compound fragment would enable the creation of sensitive enzyme-linked immunosorbent assays (ELISAs) for its quantification in serum or other biological fluids. mdpi.com This would be particularly useful for clinical studies investigating the role of this fragment in bone diseases.

The following table outlines advanced analytical methodologies and their potential applications for this compound research.

Analytical Technique Specific Application Information Gained
LC-MS/MSTargeted quantification in biological fluids.Accurate concentration levels for pharmacokinetic and biomarker studies.
Fragmentation MS AnalysisDetailed structural characterization.Confirmation of peptide sequence and identification of post-translational modifications.
Surface Plasmon Resonance (SPR)Kinetic analysis of peptide-receptor binding.Association (kon) and dissociation (koff) rates, and binding affinity (KD).
Custom Immunoassays (ELISA)High-throughput quantification in clinical samples.Measurement of circulating levels of the peptide fragment.

Bioengineering and Synthetic Biology Applications of this compound as a Molecular Tool

The unique sequence of this compound may lend itself to various bioengineering and synthetic biology applications.

Development of Biomaterials: Short bioactive peptides are increasingly being used to functionalize biomaterials for tissue engineering applications. nih.govcellgs.commdpi.com Depending on its biological activity, this compound could be incorporated into scaffolds to promote bone regeneration or other tissue repair processes. nih.govresearchgate.net

Molecular Probes: The peptide could be chemically modified with fluorescent tags or other labels to serve as a molecular probe for studying its localization and interaction with cells and tissues. acs.org For example, a fluorescently labeled this compound could be used in microscopy studies to visualize its binding to cell surfaces.

Peptidomimetics and Drug Design: Understanding the structure-activity relationship of this compound can inform the design of more stable and potent peptidomimetics with potential therapeutic applications.

The table below summarizes potential bioengineering and synthetic biology applications.

Application Area Specific Use of this compound Potential Outcome
Bioengineering Functionalization of scaffolds for bone tissue engineering.Enhanced osteoblast adhesion, proliferation, and differentiation.
Synthetic Biology Development of fluorescently labeled peptide probes.Visualization of peptide-cell interactions and receptor localization.
Drug Discovery Template for the design of stable peptidomimetics.Development of novel therapeutic agents for bone-related disorders.

Q & A

Q. What are the recommended methodologies for synthesizing H-Phe-Tyr-Gly-Pro-Val-OH, and how do experimental conditions influence yield and purity?

Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for stepwise assembly. Key variables include:

  • Resin selection : Wang or Rink amide resins for C-terminal amidation .
  • Coupling efficiency : Use HOBt/DIC or PyBOP as activators to minimize racemization .
  • Cleavage conditions : TFA cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to preserve tyrosine (Tyr) and proline (Pro) residues .
    Post-synthesis, reverse-phase HPLC with C18 columns and mobile phases (0.1% TFA in acetonitrile/water) is critical for purification. MALDI-TOF or ESI-MS validates molecular weight, while amino acid analysis quantifies purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Circular dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to evaluate conformational stability .
  • NMR spectroscopy : 2D 1H^1H-1H^1H TOCSY and NOESY experiments resolve sequence-specific interactions, particularly Pro-Val motifs influencing β-turn propensity .
  • Solubility : Test in buffers (pH 3–8) with DLS to monitor aggregation. Tyr and Phe residues may require 10% DMSO for solubilization .

Q. What biological systems are appropriate for initial functional screening of this pentapeptide?

  • In vitro assays : Use human endothelial cell lines (e.g., HUVECs) to study angiogenic or anti-inflammatory activity via ELISA (VEGF, TNF-α) .
  • Binding studies : Surface plasmon resonance (SPR) with immobilized receptors (e.g., integrins) to quantify affinity (KD) .
  • Zebrafish models : Early-stage toxicity and bioavailability screening due to optical transparency and rapid development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Systematically compare variables like peptide purity (>95% vs. <90%), assay conditions (e.g., serum-free vs. serum-containing media), and cell passage numbers .
  • Dose-response reevaluation : Perform EC50/IC50 assays with stricter controls (e.g., internal standards for plate-to-plate normalization) .
  • Epistatic analysis : Use CRISPR knockouts of suspected targets (e.g., GPCRs) to confirm specificity .

Q. What computational strategies optimize the design of derivatives with enhanced stability or target affinity?

  • MD simulations : Simulate peptide-receptor dynamics (GROMACS/AMBER) to identify flexible regions (e.g., Gly-Pro hinge) for cyclization or D-amino acid substitution .
  • QSAR modeling : Train models on datasets of analogous peptides to predict logP, PSA, and metabolic stability .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for residue mutations (e.g., Val→Ile) to prioritize synthetic efforts .

Q. How should researchers address reproducibility challenges in preclinical studies involving this peptide?

  • NIH guidelines compliance : Document all experimental variables (e.g., animal strain, fasting state, anesthesia protocols) in supplemental materials .
  • Blinded analysis : Use third-party labs for independent validation of key endpoints (e.g., tumor growth inhibition in xenografts) .
  • Data transparency : Share raw spectral files (NMR, MS) and flow cytometry gating strategies via repositories like Zenodo .

Q. What statistical frameworks are robust for analyzing dose-dependent or time-course bioactivity data?

  • Mixed-effects models : Account for batch variability in cell-based assays using R/lme4 or Python/Statsmodels .
  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate Hill coefficients and detect cooperativity .
  • Survival analysis : Apply Kaplan-Meier methods with log-rank tests for in vivo efficacy studies .

Methodological Resources

  • Synthesis protocols : Ref. for SPPS troubleshooting.
  • Data reporting standards : Ref. for preclinical checklists and IUPAC nomenclature.
  • Contradiction resolution : Ref. for iterative qualitative analysis.

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